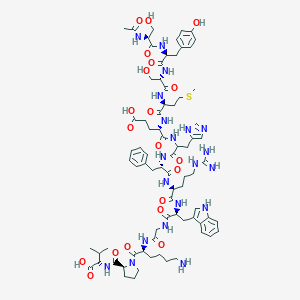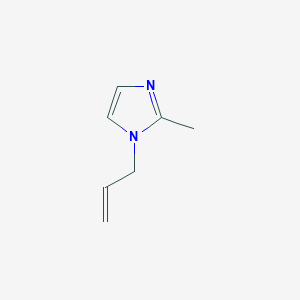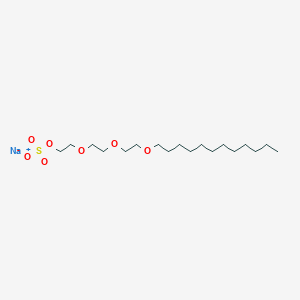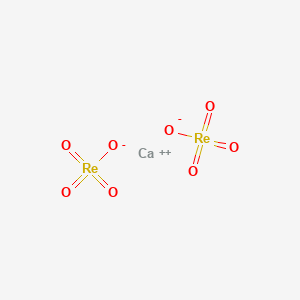![molecular formula C9H18O4Si B079983 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate CAS No. 13732-00-8](/img/structure/B79983.png)
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate often involves multi-step reactions, starting from acetoacetic esters to produce various heterocyclic systems and functionalized compounds. For instance, Lovro Selič and colleagues (1997) described the preparation of related compounds through a series of steps, demonstrating the versatility of these methods in synthesizing complex structures (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate and related compounds can be determined through various analytical techniques, including X-ray crystallography. For example, studies have revealed the structure of similar compounds, providing insights into their molecular configurations and stereochemistry (Collins, Fallon, & McGeary, 1994).
Chemical Reactions and Properties
Chemical reactions involving 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate are diverse, including cyclizations, Michael additions, and reactions with various nucleophiles. These reactions are crucial for modifying the compound's structure and introducing new functional groups, which can significantly affect its properties and applications. For instance, Gimazetdinov and colleagues (2017) explored intramolecular carbocyclization reactions, highlighting the compound's reactivity and potential for creating bicyclic structures (Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017).
Wissenschaftliche Forschungsanwendungen
Application in Polymer Chemistry
- Specific Scientific Field : Polymer Chemistry .
- Summary of the Application : “3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate” is used in the synthesis of functional polysiloxanes. These polysiloxanes have been used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
- Methods of Application or Experimental Procedures : The compound is first obtained by reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol in near-quantitative yields using a simple, efficient, and photoinitiated thiol–ene click reaction. Then, functional polysiloxanes are synthesized from their corresponding functional dialkoxysilane monomers .
- Results or Outcomes : The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores . Furthermore, a series of copolymers with mercaptopropyl and polyether side chains are also obtained. They are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
Application in the Production of Silicone Elastomers
- Specific Scientific Field : Materials Science .
- Summary of the Application : This compound is used in the production of silicone elastomers . These elastomers exhibit wonderful hydrophilicity, which may be useful in biomedical fields .
- Methods of Application or Experimental Procedures : The compound is first obtained by reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol in near-quantitative yields using a simple, efficient, and photoinitiated thiol–ene click reaction . Then, a series of copolymers with mercaptopropyl and polyether side chains are obtained . They are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
- Results or Outcomes : The PETH-based blue-light-emitting silicone elastomer is synthesized first via a thiol–ene click reaction . It exhibits wonderful hydrophilicity, which may be useful in biomedical fields .
Application in the Production of Silicone Elastomers
- Specific Scientific Field : Materials Science .
- Summary of the Application : This compound is used in the production of silicone elastomers . These elastomers exhibit wonderful hydrophilicity, which may be useful in biomedical fields .
- Methods of Application or Experimental Procedures : The compound is first obtained by reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol in near-quantitative yields using a simple, efficient, and photoinitiated thiol–ene click reaction . Then, a series of copolymers with mercaptopropyl and polyether side chains are obtained . They are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
- Results or Outcomes : The PETH-based blue-light-emitting silicone elastomer is synthesized first via a thiol–ene click reaction . It exhibits wonderful hydrophilicity, which may be useful in biomedical fields .
Safety And Hazards
The compound is classified as a combustible liquid and can cause skin and eye irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
3-[dimethoxy(methyl)silyl]propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4Si/c1-5-9(10)13-7-6-8-14(4,11-2)12-3/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDBEBOBROAQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCOC(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373328 | |
| Record name | 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate | |
CAS RN |
13732-00-8 | |
| Record name | 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Acryloxypropyl)methyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



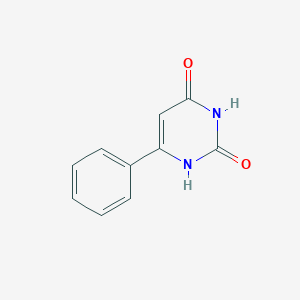
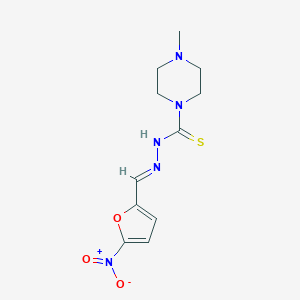
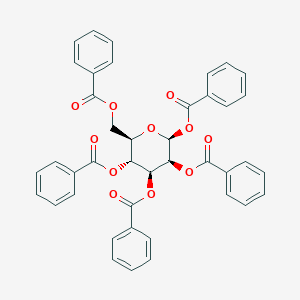


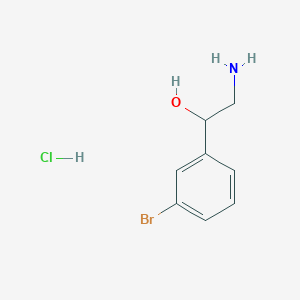
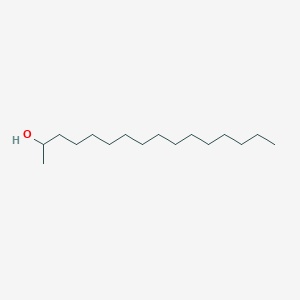


![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
